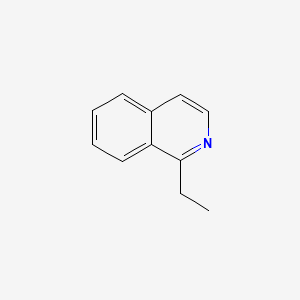

1-Ethylisoquinoline

概要

説明

1-Ethylisoquinoline is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an ethyl group attached to the nitrogen atom in the isoquinoline structure. This compound is part of the larger family of isoquinolines, which are known for their presence in various natural alkaloids and their applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

1-Ethylisoquinoline can be synthesized through several methods:

Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde with aminoacetoaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which can then be ethylated.

Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine with an acid chloride, followed by dehydrogenation to form isoquinoline, which is subsequently ethylated.

Friedel-Crafts Alkylation: Isoquinoline can be directly alkylated using ethyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

1-Ethylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides using oxidizing agents like peracetic acid.

Reduction: Catalytic hydrogenation can reduce it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions occur primarily at the benzene ring, while nucleophilic substitutions can occur at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Peracetic acid, hydrogen peroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Ethyl halides for alkylation, halogens for halogenation.

Major Products

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline.

Substitution: Ethylated isoquinoline derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including 1-ethylisoquinoline, exhibit significant antimicrobial properties. Isoquinolines have been shown to possess antibacterial, antifungal, and antiviral activities. For instance, studies have reported that isoquinoline derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Isoquinoline derivatives are being investigated for their anticancer properties. Compounds such as noscapine and berberine have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . Preliminary studies suggest that this compound may also share similar mechanisms, warranting further exploration in cancer therapeutics.

Neurological Effects

Recent research has highlighted the potential of isoquinoline derivatives in treating neurodegenerative diseases. Isoquinolines have been associated with neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress . Investigations into this compound's effects on neuronal cells could provide insights into its therapeutic potential for conditions like Alzheimer's disease.

Development of Advanced Materials

Isoquinoline-based compounds are being explored for their use in creating advanced materials with unique properties. For example, this compound can serve as a building block for synthesizing polymers with enhanced electrical and optical characteristics . These materials have potential applications in sensors, conductive films, and energy storage devices.

Metal-Organic Frameworks (MOFs)

The coordination chemistry of isoquinolines allows for the synthesis of metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. These MOFs can be utilized for gas storage, catalysis, and drug delivery systems . The inclusion of this compound in MOF design could enhance their performance due to its favorable binding properties.

Biosynthetic Pathways

The biosynthetic pathways involving isoquinolines are being harnessed for biotechnological applications. By engineering microorganisms to produce isoquinoline derivatives like this compound, researchers aim to create sustainable sources for these compounds . This approach could lead to more efficient production methods for pharmaceuticals and other valuable chemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Kharb & Kaur (2022) | Antimicrobial | Reported significant antibacterial activity against P. aeruginosa using quinoline derivatives. |

| PMC9231466 (2022) | Anticancer | Demonstrated efficacy of noscapine against various cancer types through apoptosis induction. |

| PMC9856122 (2022) | Neuroprotective | Highlighted potential neuroprotective effects of isoquinolines relevant to Alzheimer's disease treatment. |

| Amerigo Scientific (2023) | Material Science | Discussed the development of conductive materials using isoquinoline-based polymers. |

作用機序

The mechanism of action of 1-Ethylisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

類似化合物との比較

1-Ethylisoquinoline is similar to other isoquinoline derivatives such as:

Isoquinoline: The parent compound, differing by the absence of the ethyl group.

1-Methylisoquinoline: Similar structure but with a methyl group instead of an ethyl group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness

This compound’s unique properties arise from the presence of the ethyl group, which influences its chemical reactivity and biological activity compared to its analogs.

生物活性

1-Ethylisoquinoline is a member of the isoquinoline family, which comprises a diverse group of nitrogen-containing heterocyclic compounds known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are widely recognized for their pharmacological effects, including antitumor , antibacterial , anti-inflammatory , and neuroprotective activities. Recent studies have shown that these compounds can interact with various biological pathways, making them promising candidates for drug development .

Anticancer Properties

This compound has demonstrated notable anticancer activity in various studies. It has been shown to inhibit cell proliferation in cancer cell lines, leading to apoptosis. For instance, in vitro studies have indicated that it can induce G2/M phase arrest in cancer cells, thereby preventing their division and growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 5.1 | Topoisomerase I inhibition |

| HGC-27 | 7.6 | Induction of apoptosis and cell cycle arrest |

These findings suggest that this compound may be effective against gastric cancer and possibly other malignancies .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been implicated in protecting dopaminergic neurons from oxidative stress, which is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound appears to modulate dopamine metabolism, enhancing the levels of neuroprotective factors while reducing neurotoxic metabolites .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.

- Modulation of Signaling Pathways : It affects multiple signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.

- Antioxidant Properties : By scavenging free radicals, it reduces oxidative stress in neuronal cells, contributing to its neuroprotective effects.

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in clinical settings:

- Cancer Therapy : A study involving MGC-803 gastric cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.

- Neuroprotection : In animal models of Parkinson's disease, administration of this compound led to improved motor function and reduced dopaminergic neuron loss compared to control groups .

- Antimicrobial Trials : Clinical trials assessing the efficacy of this compound against resistant bacterial strains showed promising results, suggesting its potential as a novel antimicrobial agent.

特性

IUPAC Name |

1-ethylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDYMAZEEMMDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343987 | |

| Record name | 1-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-60-1 | |

| Record name | 1-Ethylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。